molecular formula C9H6N4O2 B13043874 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

カタログ番号: B13043874
分子量: 202.17 g/mol
InChIキー: PDKCGKAAXQQQNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-[1,3]oxazolo[4,5-g]quinazolin-8-ol is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of oxazolo[4,5-g]quinazoline derivatives, which are recognized as an attractive platform for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . Abnormal expression of EGFR is a key driver in various human tumors, making it a critical target for anticancer drug discovery . Researchers value this scaffold because it is derived from refining established EGFR inhibitors like Gefitinib, aiming to discover novel, potent binders . The specific structural features of this compound, including the 2-amino and 8-ol substitutions on the fused oxazoloquinazoline ring system, make it a promising candidate for investigating structure-activity relationships (SAR) and for use in computational studies, including pharmacophore-based virtual screening and molecular docking . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

特性

分子式

C9H6N4O2

分子量

202.17 g/mol

IUPAC名

2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14)

InChIキー

PDKCGKAAXQQQNC-UHFFFAOYSA-N

正規SMILES

C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Types of Reactions

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Anticancer Activity

The primary application of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL lies in its potential as an anticancer agent. It has been shown to inhibit EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Several studies have demonstrated that derivatives of this compound exhibit significant antitumor activity:

  • EGFR Inhibition : The compound's ability to bind to EGFR has been confirmed through various computational studies and molecular docking simulations, indicating its potential as a lead compound for developing new EGFR inhibitors .
  • Kinase Activity Modulation : It has been noted that compounds similar to 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL can inhibit other kinases involved in tumor growth, suggesting broader anticancer applications .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer properties, 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL has demonstrated anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Studies indicate that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility in treating infections .

Synthesis and Derivative Development

The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to optimize yield and enhance biological activity through structural modifications. Notable methods include:

  • Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
  • Dehydration Reactions : Engaging the hydroxyl group to form ethers or esters.

Case Studies

Several studies have explored the efficacy of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL and its derivatives:

  • Study on EGFR Inhibition : A comprehensive study utilized pharmacophore-based virtual screening followed by molecular dynamics simulations to identify potential inhibitors targeting EGFR . Results indicated stable interactions between the compound and the active site of EGFR.
  • In Vitro Cytotoxicity Assays : Research has shown that certain derivatives possess low micromolar IC50 values against cancer cell lines such as KB and A498, highlighting their potential as effective anticancer agents .

作用機序

The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

類似化合物との比較

Imidazo[4,5-g]quinazolines

  • Core Structure : Fused imidazole and quinazoline rings.
  • For example, 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines exhibit enhanced π-π stacking due to aromatic substituents but lack the hydroxyl group at position 8 .
  • Synthesis : Prepared via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, yielding derivatives with moderate to high pharmacological activity .
  • Bioactivity : Imidazo analogues are less studied for antiviral activity but show promise in kinase inhibition .

[1,3]Dioxolo[4,5-g]quinolines

  • Core Structure: Fused dioxolane and quinoline rings.
  • Key Differences: The dioxolane ring increases electron density and steric bulk compared to oxazole. Derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate prioritize halogenated substituents for reactivity .
  • Synthesis : Chlorination of intermediates with acetyl chloride or methanesulfonyl chloride yields iodinated derivatives (e.g., 7-chloro-substituted compounds) in moderate yields (45–65%) .
  • Bioactivity : These compounds are less explored for targeted therapies but demonstrate cytotoxicity in preliminary screens .

Thiazole-Fused Quinazolinones

  • Core Structure: Thiazole fused with quinazolinone.
  • Key Differences: Sulfur in the thiazole ring enhances lipophilicity and metal-binding capacity. Derivatives like [(4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino)quinazolin-4(3H)-ones exhibit unique reactivity due to dithiazole substituents .
  • Synthesis: Appel Salt-mediated cyclization of aminoquinazolinones yields thiazole-fused derivatives .
  • Bioactivity: Thiazoloquinazolinones show moderate anticancer activity but higher metabolic stability than oxazolo analogues .

Oxazolo[4,5-d]pyrimidines

  • Core Structure : Fused oxazole and pyrimidine rings.
  • Key Differences : Pyrimidine replaces quinazoline, reducing ring size and altering binding specificity. Derivatives like 7-chlorosubstituted oxazolo[4,5-d]pyrimidines are optimized for enzyme inhibition .
  • Synthesis : Chlorination of oxazolones with POCl3 followed by amine substitution yields 7-amine-substituted derivatives (>80% yield) .
  • Bioactivity: These compounds inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (IC50: 0.2–5 µM) and exhibit antiviral effects against opportunistic infections .

Triazolo- and Pyrazolo-Fused Quinazolines

  • Core Structure : Triazole or pyrazole fused with quinazoline.
  • Key Differences : Triazolo derivatives (e.g., 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones) introduce additional nitrogen atoms, enhancing polarity and metabolic stability .
  • Synthesis : Cyclocondensation reactions with N-nucleophiles yield diverse substituents, though yields vary (30–70%) .
  • Bioactivity : Triazoloquinazolines are explored for CNS applications due to blood-brain barrier permeability, while pyrazolo derivatives show anticancer activity (GI50: 1–10 µM) .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Yield Notable Bioactivity References
2-Amino-oxazoloquinazolin-8-OL Oxazole + quinazoline -NH2 (C2), -OH (C8) Not reported Potential EGFR inhibition
Imidazo[4,5-g]quinazolines Imidazole + quinazoline Aryl groups (C2, C6, C8) 50–75% Kinase inhibition
[1,3]Dioxoloquinolines Dioxolane + quinoline -Cl (C8), -COOEt (C7) 45–65% Cytotoxicity
Thiazoloquinazolinones Thiazole + quinazolinone Dithiazolylidene (C5) 60–70% Anticancer (moderate activity)
Oxazolo[4,5-d]pyrimidines Oxazole + pyrimidine -Cl (C7), -NH2 (C7) >80% FAAH/MAGL inhibition (IC50: 0.2–5 µM)
Triazoloquinazolinones Triazole + quinazoline -CH3 (C6), aryl (C9) 30–70% CNS-targeted activity

Key Research Findings and Trends

  • Electronic and Steric Effects: The oxazole ring in 2-amino-oxazoloquinazolin-8-OL provides a balance of rigidity and hydrogen-bonding capacity, distinct from imidazole (more basic) or thiazole (more lipophilic) .
  • Pharmacological Potential: Computational studies suggest oxazolo[4,5-g]quinazolines, including the target compound, may inhibit EGFR, a critical target in oncology . This contrasts with dioxoloquinolines, which lack targeted kinase activity .
  • Synthetic Accessibility : Oxazolo[4,5-d]pyrimidines are synthesized efficiently (>80% yield), whereas triazoloquinazolines face lower yields due to multi-step cyclocondensation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。